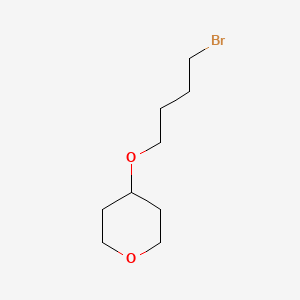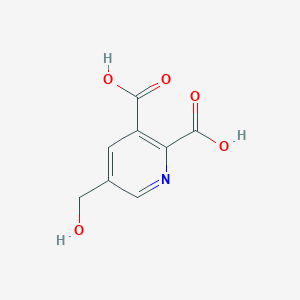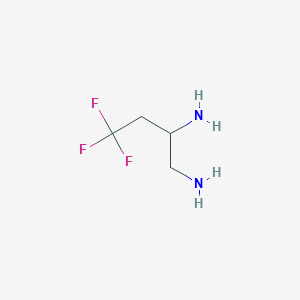
4,4,4-Trifluorobutane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluorobutane-1,2-diamine is an organic compound characterized by the presence of three fluorine atoms attached to the fourth carbon of a butane chain, with two amine groups attached to the first and second carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutane-1,2-diamine typically involves the reaction of 4,4,4-trifluorobutanal with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diamine compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluorobutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4,4-Trifluorobutane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluorobutane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological processes and lead to desired therapeutic effects .
Comparación Con Compuestos Similares
- 4,4,4-Trifluorobutane-1,3-diamine
- 4,4,4-Trifluorobutane-2,3-diamine
- 4,4,4-Trifluorobutane-1,2-diol
Comparison: Compared to its similar compounds, 4,4,4-Trifluorobutane-1,2-diamine is unique due to the specific positioning of the amine groups, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly valuable in applications requiring precise chemical modifications .
Propiedades
Número CAS |
1609348-50-6 |
|---|---|
Fórmula molecular |
C4H9F3N2 |
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
4,4,4-trifluorobutane-1,2-diamine |
InChI |
InChI=1S/C4H9F3N2/c5-4(6,7)1-3(9)2-8/h3H,1-2,8-9H2 |
Clave InChI |
UKZKRKSQKMVRJD-UHFFFAOYSA-N |
SMILES canónico |
C(C(CN)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


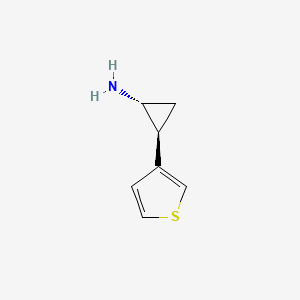
![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)

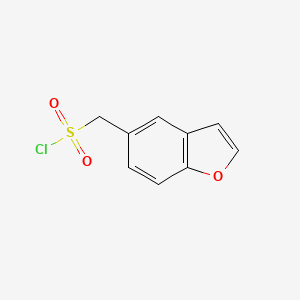

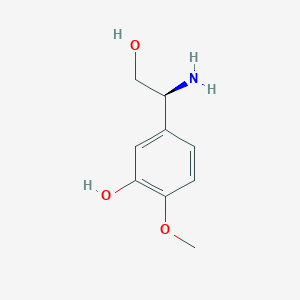
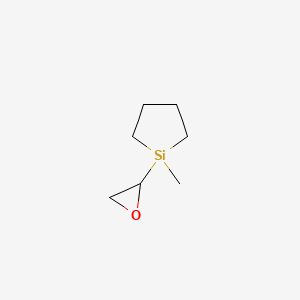
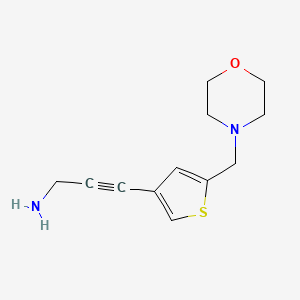
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
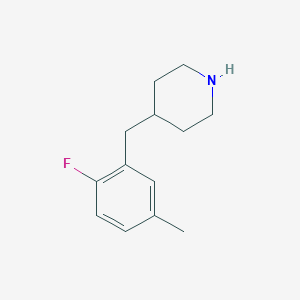
![1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
